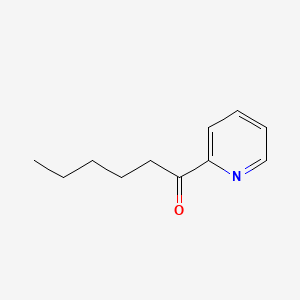

Pentyl 2-pyridyl ketone

Description

Structure

3D Structure

Properties

IUPAC Name |

1-pyridin-2-ylhexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-2-3-4-8-11(13)10-7-5-6-9-12-10/h5-7,9H,2-4,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGKVJWNKQCIUSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)C1=CC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00339463 | |

| Record name | Pentyl 2-pyridyl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00339463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42203-03-2 | |

| Record name | 1-(2-Pyridinyl)-1-hexanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42203-03-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentyl 2-pyridyl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00339463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Pentyl 2 Pyridyl Ketone and Analogues

Established Routes for Pyridyl Alkyl Ketones

Several classical methods have been successfully employed for the synthesis of pyridyl alkyl ketones, including pentyl 2-pyridyl ketone. These routes, while foundational, often involve specific reagents and conditions that are crucial for achieving desired yields and purity.

Vapor-Phase Interaction of Cyanopyridines, Alkane Nitriles, and Water in the Presence of Catalysts

A significant method for producing pyridyl alkyl ketones involves the vapor-phase reaction of a cyanopyridine, an alkane nitrile, and water. google.com This process is typically conducted in a continuous manner, where a gaseous mixture of the reactants is passed through a reactor containing a catalyst at elevated temperatures, generally between 250°C and 650°C. google.com The preferred temperature range for optimal reaction is between 400°C and 500°C. google.com

The catalysts employed are supported on materials like activated alumina (B75360) and can be compounds of elements from Groups II and III of the periodic table, certain metallic elements of Group IV, or elements from series 4 of the periodic table with atomic numbers between 23 and 28. google.com This method is particularly noted for its suitability for commercial-scale production, moving beyond laboratory-scale preparations. google.com

| Reactants | Conditions | Catalyst | Product |

| Cyanopyridine, Alkane Nitrile, Water | Vapor Phase, 250-650°C | Supported on activated alumina; compounds of Group II, III, IV elements or specific transition metals. google.com | Pyridyl Alkyl Ketone |

Acylation of 2-Picolyllithium and 2,6-Lutidyllithium with N,N-Dimethylcarboxamides

A versatile synthesis of α-(2-pyridyl) ketones can be achieved through the acylation of 2-picolyllithium and 2,6-lutidyllithium. acs.org This method utilizes N,N-dimethylcarboxamides as the acylating agents. The lithiated picoline or lutidine species act as potent nucleophiles, attacking the electrophilic carbonyl carbon of the amide to form the desired ketone. This approach is recognized for its utility in creating a variety of α-(2-pyridyl) ketones. acs.orgacs.org

Conversion of Cyanopyridines with Alkyl Magnesium Iodide

The reaction between cyanopyridines and Grignard reagents, specifically alkyl magnesium iodide, presents a well-established route to pyridyl alkyl ketones. google.com This reaction is a classic example of nucleophilic addition to a nitrile. The alkyl group from the Grignard reagent adds to the carbon of the nitrile group, forming an intermediate imine salt, which upon hydrolysis yields the corresponding ketone. This method has been cited as a viable, albeit more traditional, laboratory-scale synthesis. google.com More recent research has also explored copper-catalyzed coupling of thiopyridine esters with Grignard reagents as a mild and efficient alternative for ketone synthesis. digitellinc.com

Reaction of Pyridine (B92270) Carboxylic Acid Esters with Acetic Acid Esters in the Presence of Sodium Ethoxide

Pyridyl alkyl ketones can also be synthesized by the reaction of pyridine carboxylic acid esters with esters like acetic acid ester in the presence of a strong base such as sodium ethoxide. google.com This Claisen-type condensation reaction involves the formation of a β-keto ester intermediate, which can then be hydrolyzed and decarboxylated to yield the final ketone. This method is another of the classical laboratory preparations for this class of compounds. google.com

Catalytic Approaches Applicable to Pyridyl Alkyl Ketone Synthesis

Modern synthetic chemistry has seen a significant shift towards catalytic methods, which often offer milder reaction conditions, higher efficiency, and greater functional group tolerance. The synthesis of pyridyl alkyl ketones has also benefited from these advancements.

Nickel-Catalyzed Reductive Coupling Reactions for Ketone Formation

Nickel-catalyzed reductive coupling has emerged as a powerful and versatile strategy for the formation of ketones, including aryl-alkyl and dialkyl ketones. rsc.orgrsc.org This approach can be adapted for the synthesis of this compound. A notable example involves the reductive coupling of 2-pyridyl esters with unactivated alkyl chlorides. rsc.orgrsc.org

This catalytic system demonstrates high efficiency and can accommodate a wide range of functional groups, producing ketones in moderate to excellent yields. rsc.orgrsc.org Mechanistic studies have pointed to a process involving a dynamic halide exchange, which helps to control the concentration of reactive alkyl iodides, thereby balancing reactivity and ensuring cross-selectivity. rsc.orgrsc.org The catalytic cycle is typically completed by the manganese-mediated reduction of the Ni(II) species back to the active Ni(0) complex. rsc.org This methodology represents a significant advancement, allowing for the direct coupling of readily available starting materials under mild conditions. rsc.orgnih.gov

| Reactants | Catalyst System | Key Features |

| 2-Pyridyl esters, Unactivated alkyl chlorides | Nickel catalyst, Mn reductant, TBAI | High efficiency, good functional group tolerance, dynamic halide exchange mechanism. rsc.orgrsc.org |

This catalytic method provides a modern and efficient alternative to the more traditional synthetic routes, highlighting the ongoing evolution of synthetic strategies in organic chemistry.

Visible-Light-Promoted Photoredox/Nickel-Catalyzed Cross-Coupling Methods

The convergence of visible-light photoredox catalysis and nickel catalysis has created a powerful platform for forging carbon-carbon bonds under exceptionally mild conditions. rsc.org This dual catalytic system enables transformations that are challenging for single-catalyst systems by accessing radical-based pathways. rsc.orgnih.gov The synthesis of aliphatic ketones, including this compound, can be achieved through the cross-coupling of suitable precursors. nih.gov

One viable strategy involves the coupling of an electrophilic acyl source with an alkyl radical precursor. For instance, N-acylpyrrolidine-2,5-diones, which are stable and easily accessible from corresponding carboxylic acids, can serve as effective electrophilic reagents. nih.gov In this approach, a photoredox catalyst, typically an iridium or ruthenium complex, absorbs visible light and enters an excited state. This excited-state photocatalyst can then oxidize an alkyl-source, such as an alkyltrifluoroborate or an alkylsilicate, to generate an alkyl radical via a Single Electron Transfer (SET) event. nih.govnih.gov This radical is then captured by a low-valent nickel(0) or nickel(I) complex. The resulting alkyl-nickel intermediate can then undergo a cross-coupling reaction with the 2-pyridoyl electrophile to form the desired ketone product, this compound. nih.gov

The reaction proceeds at ambient temperature and demonstrates tolerance for a wide array of functional groups, representing a significant expansion of the synergistic photoredox/nickel catalytic paradigm. nih.gov

| Component | Example | Purpose | Source(s) |

| Photocatalyst | Ir[dF(CF3)ppy]2(bpy)PF6 | Light absorption and SET initiation | nih.gov |

| Nickel Catalyst | NiCl2·DME | Cross-coupling catalyst | rsc.orgnih.gov |

| Ligand | 4,4′-di-tert-butyl-2,2′-bipyridine (dtbbpy) | Stabilize and modulate Ni catalyst | nih.gov |

| Alkyl Source | Potassium pentyltrifluoroborate | Pentyl radical precursor | nih.gov |

| Acyl Source | N-(2-pyridoyl)pyrrolidine-2,5-dione | Pyridyl ketone precursor | nih.gov |

| Solvent | 1,4-Dioxane | Reaction medium | chinesechemsoc.org |

Nickel-Catalyzed Reductive Deaminative Cross-Electrophile Coupling

Reductive deaminative coupling has recently been recognized as a powerful strategy for C-C bond formation, utilizing abundant primary amines as alkyl radical precursors. nsf.gov This method avoids the need for pre-formed, often unstable, organometallic reagents. The key is the conversion of a primary amine, such as pentylamine, into a redox-active Katritzky salt by condensation with a pyrylium (B1242799) salt. nsf.gov

In a dual catalytic system, a nickel catalyst is paired with a photoredox catalyst to couple these Katritzky salts with (hetero)aryl electrophiles. nsf.gov To synthesize this compound via this route, a pentyl-derived Katritzky salt would serve as the pentyl source. This would be coupled with a suitable 2-acyl pyridine derivative or a 2-halopyridine in the presence of a carbonyl source. The reaction is driven by the reduction of the Katritzky salt to form a pentyl radical, which then enters the nickel catalytic cycle. This protocol is noted for its mild conditions, high chemoselectivity, and broad substrate compatibility, including complex molecular scaffolds. nsf.gov

| Component | Example | Purpose | Source(s) |

| Nickel Catalyst | NiBr2·glyme | Cross-coupling catalyst | nsf.gov |

| Ligand | 4,4′-Di-tert-butyl-2,2′-bipyridine | Stabilize and modulate Ni catalyst | nsf.gov |

| Photocatalyst | Ir(ppy)3 | SET agent for radical generation | nsf.gov |

| Amine Precursor | Pentylamine (converted to Katritzky salt) | Pentyl radical source | nsf.gov |

| Aryl Electrophile | 2-Bromopyridine derivative | Pyridyl source | nsf.gov |

| Solvent | Dimethylformamide (DMF) | Reaction medium | nih.gov |

Ruthenium-Catalyzed C-H Bond Alkylation Strategies

Ruthenium catalysis offers powerful tools for the direct functionalization of C-H bonds, providing atom-economical routes to complex molecules. acs.orgarabjchem.org While direct C-H acylation of pyridines is challenging, C-H alkylation strategies on pyridine derivatives are well-established. youtube.com

One innovative approach is the ruthenium-catalyzed β-selective alkylation of vinylpyridines. rsc.orgrsc.orgnih.gov This deoxygenative coupling reaction uses aldehydes or ketones as alkylating agents in the presence of hydrazine (B178648) (N₂H₄) as a reductant. rsc.orgnih.gov In this scenario, a carbonyl compound is converted into an umpolung reagent that can couple with the electrophilic vinylpyridine. rsc.org Although this method does not directly yield this compound, it represents a key strategy for C-H functionalization of the pyridine core, which could be a step in a multi-stage synthesis. The reaction is notable for its high regioselectivity and efficiency for a broad range of substituted pyridines. rsc.orgrsc.org

Another strategy involves the direct alkylation of ketimines derived from pyridyl ketones, where the imine group acts as a directing group for the ortho-C-H activation of another aromatic ring. acs.org For functionalizing the pyridine ring itself, strategies often rely on the inherent electronic properties of the ring or the use of specific directing groups to guide the catalyst. acs.orgacs.org

| Component | Example | Purpose | Source(s) |

| Ruthenium Catalyst | [Ru(p-cymene)Cl₂]₂ | C-H activation catalyst | rsc.org |

| Ligand | dppe (1,2-Bis(diphenylphosphino)ethane) | Stabilize and modulate Ru catalyst | rsc.org |

| Substrate 1 | 2-Vinylpyridine (B74390) | Pyridine source with handle | rsc.orgrsc.org |

| Substrate 2 | Aldehyde/Ketone | Alkylating agent precursor | rsc.orgrsc.org |

| Reductant | N₂H₄·H₂O | Deoxygenative coupling agent | rsc.orgrsc.org |

| Solvent | Toluene | Reaction medium | rsc.org |

Derivatization Strategies for this compound

The carbonyl group of this compound is a versatile functional handle for further molecular elaboration, allowing for the synthesis of a variety of derivatives.

Formation of Oxime Derivatives, such as n-Pentyl-2-pyridyl Ketoxime

The formation of an oxime is a classic and straightforward derivatization of ketones. Oximes are synthesized through the condensation reaction between a ketone or aldehyde and hydroxylamine (B1172632). nih.gov For this compound, this reaction yields n-Pentyl-2-pyridyl ketoxime. The reaction is typically carried out by treating the ketone with hydroxylamine hydrochloride in the presence of a base, such as sodium acetate (B1210297) or pyridine, to neutralize the liberated HCl. nih.gov

n-Pentyl-2-pyridyl ketoxime has been prepared and investigated as a selective colorimetric reagent for the detection of copper. researchgate.net The oxime functional group, with its C=N-OH structure, is an important feature in coordination chemistry and has been incorporated into various ligands for complexing metal ions. sigmaaldrich.commdpi.com

| Reactant | Role | Source(s) |

| This compound | Carbonyl-containing starting material | nih.gov |

| Hydroxylamine hydrochloride (NH₂OH·HCl) | Source of the oxime nitrogen and hydroxyl group | nih.gov |

| Base (e.g., Sodium Acetate) | Acid scavenger | nih.gov |

| Solvent (e.g., Ethanol/Water) | Reaction medium | nih.gov |

Chemical Reactivity and Transformations of Pentyl 2 Pyridyl Ketone

Reactions of the Ketone Carbonyl Group

The carbonyl group is a key site for nucleophilic attack and reduction reactions.

The ketone functional group of Pentyl 2-pyridyl ketone can be readily reduced to the corresponding secondary alcohol, 1-(pyridin-2-yl)hexan-1-ol. This transformation is a fundamental reaction in organic synthesis. Common reducing agents such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are effective for this purpose. The reaction involves the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon.

Another effective method for the reduction of 2-pyridyl ketones involves the use of p-toluenesulfonyl hydrazide in the presence of triethylamine (B128534) (Et₃N), which serves as an efficient reducing agent for N-heteroaryl ketones to yield the corresponding alcohols. researchgate.net The general mechanism for the reduction of a ketone to an alcohol using a hydride reagent is outlined below.

General Reaction Scheme for Ketone Reduction:

C₅H₁₁-C(=O)-(C₅H₄N) + NH₂OH → C₅H₁₁-C(=NOH)-(C₅H₄N) + H₂O

C₅H₁₁-C(=O)-(C₅H₄N) + R'OH ⇌ C₅H₁₁-C(OH)(OR')-(C₅H₄N)

Reactions Involving the Pyridine (B92270) Ring (General for 2-Pyridyl Ketones)

Site-Selective C-H Bond Functionalization

The selective functionalization of otherwise inert C-H bonds is a powerful strategy in modern organic synthesis, enabling the direct conversion of simple molecules into more complex structures. In this compound, the pyridine ring can act as an effective directing group, facilitating the activation of specific C-H bonds in the presence of transition metal catalysts. While direct studies on this compound are not extensively documented, the reactivity of analogous 2-acylpyridines and other pyridyl-containing compounds provides a strong basis for predicting its behavior in such transformations.

The nitrogen atom of the pyridine ring can coordinate to a metal center, positioning the catalyst in proximity to specific C-H bonds and thereby lowering the activation energy for their cleavage. This directed metalation can lead to functionalization at either the ortho C-H bond of the pyridine ring or at specific C-H bonds within the pentyl chain.

Functionalization of the Pyridine Ring:

The ortho-C-H bond of the pyridine ring (the C6 position) is a common site for functionalization in 2-substituted pyridines. Palladium catalysis is frequently employed for such transformations. For instance, palladium(II) acetate (B1210297) can catalyze the ortho-acetoxylation of 2-phenylpyridine (B120327) in the presence of an oxidant like PhI(OAc)2. nih.gov This process is believed to proceed through a cyclopalladated intermediate, where the palladium is coordinated to the pyridine nitrogen and has formed a C-Pd bond at the ortho position. nih.gov Similar reactivity can be anticipated for this compound, leading to ortho-functionalized products.

Functionalization of the Alkyl Chain:

More advanced catalytic systems have enabled the functionalization of remote C(sp³)-H bonds in aliphatic chains, directed by a coordinating group. In the case of this compound, the pyridyl group can direct the functionalization to the γ- or δ-positions of the pentyl chain. For example, palladium(II)-catalyzed γ-C(sp³)-H (hetero)arylation of aliphatic ketones has been achieved using transient directing groups in conjunction with 2-pyridone ligands. nih.gov This strategy involves the in situ formation of an imine, which then directs the palladium catalyst to the γ-C-H bond. A similar outcome could be envisioned for this compound, where the pyridyl group itself serves as the directing moiety, potentially leading to the formation of a stable palladacycle that facilitates functionalization at the γ-position of the pentyl group.

Rhodium catalysts are also highly effective for C-H activation. Cationic rhodium(III) catalysts, for example, have been used for the intermolecular coupling of pyridine-directed C-H bonds with imines. escholarship.org Such methodologies could potentially be applied to this compound to introduce new carbon-nitrogen bonds at the ortho-position of the pyridine ring.

The site-selectivity (pyridine ring vs. alkyl chain) can often be controlled by the choice of metal catalyst, ligands, and reaction conditions. The following table summarizes representative C-H functionalization reactions on substrates analogous to this compound, illustrating the potential transformations.

| Substrate | Catalyst/Reagents | Functionalization Site | Product Type | Reference |

|---|---|---|---|---|

| 2-Phenylpyridine | Pd(OAc)₂, PhI(OAc)₂ | Pyridine C6-H | Ortho-acetoxylated pyridine | nih.gov |

| Aliphatic Ketones | Pd(OAc)₂, Amino Acid (TDG), 2-Pyridone Ligand, Aryl Iodide | γ-C(sp³)-H | γ-Arylated ketone | nih.gov |

| Pyridine Derivatives | [Rh(III)]⁺, Imine | Pyridine C6-H | Ortho-aminoalkylated pyridine | escholarship.org |

| 2-Phenylpyridine | Pd(OAc)₂, Carboxylic Acid, TFAA | Aryl C-H (ortho to pyridine) | Ortho-acylated biaryl | rsc.org |

Condensation Reactions Leading to Hydrazone and Thiosemicarbazone Derivatives

The carbonyl group of this compound is a key functional handle that readily undergoes condensation reactions with primary amine derivatives. Among the most studied of these reactions are those with hydrazine (B178648) and thiosemicarbazide (B42300), which yield the corresponding hydrazones and thiosemicarbazones. These derivatives are of significant interest in coordination chemistry and medicinal chemistry.

The general mechanism for these reactions involves the nucleophilic attack of the terminal nitrogen atom of the hydrazine or thiosemicarbazide on the electrophilic carbonyl carbon of this compound. This is followed by dehydration, typically under mildly acidic conditions, to form the C=N double bond characteristic of hydrazones and thiosemicarbazones. libretexts.orgpressbooks.pub

Hydrazone Formation:

The reaction of this compound with hydrazine hydrate (B1144303) (H₂NNH₂) or substituted hydrazines (e.g., phenylhydrazine) leads to the formation of this compound hydrazones. libretexts.org The reaction is typically carried out by refluxing the ketone and the hydrazine reagent in a suitable solvent, such as ethanol. researchgate.net The resulting hydrazones can serve as intermediates in further synthetic transformations, such as the Wolff-Kishner reduction, which converts the carbonyl group to a methylene (B1212753) group under basic conditions. libretexts.orgpressbooks.pubwikipedia.orglibretexts.org

Thiosemicarbazone Formation:

Similarly, the condensation of this compound with thiosemicarbazide (H₂NNHC(=S)NH₂) or its N-substituted derivatives yields the corresponding thiosemicarbazones. These reactions are generally performed under similar conditions to hydrazone formation, often involving refluxing in ethanol, sometimes with a catalytic amount of acid (e.g., a few drops of HCl) to facilitate the dehydration step. researchgate.net Research on the closely related di-2-pyridyl ketone has shown that its reaction with 4-phenyl-3-thiosemicarbazide proceeds smoothly to give the desired thiosemicarbazone. nih.gov Thiosemicarbazones derived from 2-pyridyl ketones are particularly noted for their ability to act as multidentate ligands, coordinating to metal ions through the pyridine nitrogen, the imine nitrogen, and the sulfur atom.

The following table presents typical conditions for the formation of hydrazone and thiosemicarbazone derivatives from ketones analogous to this compound.

| Ketone Substrate | Reagent | Reaction Conditions | Product Type | Reference |

|---|---|---|---|---|

| Di-2-pyridyl ketone | 4-Phenyl-3-thiosemicarbazide | Not specified in abstract | Thiosemicarbazone | nih.gov |

| Di-2-pyridyl ketone | Thiosemicarbazide | Reflux in EtOH, 2 drops HCl | Thiosemicarbazone | researchgate.net |

| Di-2-pyridyl ketone | 3-Hydroxy-2-naphthoic hydrazide | Condensation reaction | Aroyl hydrazone | researchgate.net |

| General Aldehydes/Ketones | Hydrazine (H₂NNH₂) | Reaction in the presence of KOH and heat | Hydrazone (intermediate in Wolff-Kishner) | libretexts.orgpressbooks.pub |

Coordination Chemistry of Pentyl 2 Pyridyl Ketone and Its Ligand Derivatives

Ligand Properties and Coordination Modes of Pyridyl Ketones and their Derivatives

The coordination chemistry of pyridyl ketones, including pentyl 2-pyridyl ketone, is rich and varied due to the multiple potential donor sites and the reactivity of the carbonyl group. These ligands can adopt a range of coordination modes, leading to the formation of diverse metal complexes with interesting structural and physical properties.

Role of Pyridyl Nitrogens and Carbonyl Oxygen as Potential Donor Sites

Pyridyl ketones, such as di-2-pyridyl ketone, possess three potential donor atoms: the two nitrogen atoms of the pyridyl rings and the oxygen atom of the carbonyl group. researchgate.net This arrangement allows for versatile coordination behavior with metal ions. The nitrogen atoms can act as monodentate donors, or both can coordinate to a metal center in a bidentate fashion. researchgate.netnih.gov Similarly, the carbonyl oxygen can coordinate to a metal ion, often in conjunction with one or both of the pyridyl nitrogens. researchgate.netnih.gov The specific coordination mode adopted depends on various factors, including the metal ion, the solvent system, and the presence of other ligands.

The structural framework of this compound features a pyridin-2-yl group attached to a carbonyl carbon. The nitrogen atom of the pyridine (B92270) ring is positioned ortho to the ketone, creating a potential chelation site that can form a stable six-membered ring upon coordination to a metal center.

Exploration of Di-dentate and Tri-dentate Coordination Capabilities

Pyridyl ketones can function as either bidentate or tridentate ligands. rsc.orgmdpi.com In a bidentate mode, the ligand can coordinate through the two pyridyl nitrogen atoms (N,N'-chelation) or through one pyridyl nitrogen and the carbonyl oxygen (N,O-chelation). researchgate.netnih.gov Tridentate coordination involves both pyridyl nitrogen atoms and the carbonyl oxygen, leading to the formation of polynuclear or cluster-type complexes. nih.govrsc.orgmdpi.com

The versatility in coordination is a hallmark of pyridyl ketones. For instance, di-2-pyridyl ketone has been shown to act as a bidentate ligand through its N,N or N,O donor atoms, and as a tridentate ligand utilizing both nitrogen atoms and the oxygen atom. nih.gov This flexibility allows for the construction of a wide array of coordination compounds with varying nuclearities and geometries.

Influence of Protonated and Deprotonated Ligand Forms on Complexation Behavior

The complexation behavior of pyridyl ketones is significantly influenced by whether the ligand is in its neutral (protonated) or deprotonated form. researchgate.netmdpi.com The neutral ligand can coordinate to metal centers as described above. However, upon deprotonation, typically at the α-carbon to the carbonyl group or through the formation of derivative ligands like oximes, the resulting anionic ligand can act as a powerful bridging ligand, leading to the formation of polynuclear clusters. researchgate.netmdpi.com

The ability of pyridyl ketone derivatives to exist in both protonated and deprotonated states adds another layer of complexity and versatility to their coordination chemistry. For example, pyridyl oximes can coordinate as neutral ligands or, after deprotonation of the oxime hydroxyl group, as anionic ligands, which can then bridge multiple metal centers. d-nb.info This has been observed in the chemistry of various transition metals, including manganese, cobalt, nickel, and copper. d-nb.info

Formation of Hemiketal and Gem-diol Forms of the Ligand upon Coordination to Metal Centers

A fascinating aspect of the coordination chemistry of pyridyl ketones is the metal-promoted addition of water or alcohols to the carbonyl group. researchgate.netsdstate.edu This reaction, which does not typically occur with uncoordinated ketones unless flanked by strong electron-withdrawing groups, leads to the in situ formation of gem-diol or hemiketal derivatives of the ligand. rsc.orgsdstate.edu This transformation is facilitated by the coordination of the carbonyl oxygen and/or the pyridyl nitrogen atoms to the metal center, which increases the electrophilicity of the carbonyl carbon. rsc.orgmdpi.com

The formation of these hydrated or alcoholated forms has profound structural implications. The gem-diol [(py)2C(OH)2] and hemiketal [(py)2C(OR)(OH)] forms can coordinate to metal centers, often in a tridentate N,N',O fashion. rsc.org Furthermore, these newly formed hydroxyl groups can be deprotonated to yield anionic ligands, such as (py)2C(OH)(O)⁻, (py)2C(O)2²⁻, or (py)2C(OR)(O)⁻. researchgate.netmdpi.com These anionic ligands are excellent bridging units and have been implicated in the formation of a vast number of polynuclear metal clusters with more than 15 distinct bridging coordination modes. researchgate.netmdpi.com

Metal Complexation Studies with this compound Derivatives

While the coordination chemistry of di-2-pyridyl ketone has been extensively studied, research on its derivatives, such as n-pentyl-2-pyridyl ketoxime, has also provided valuable insights into the complexation behavior of this class of ligands.

Complexation of n-Pentyl-2-pyridyl Ketoxime with Transition Metals (e.g., Copper, Cadmium)

n-Pentyl-2-pyridyl ketoxime has been investigated as a ligand for transition metals, notably copper and cadmium. Early studies highlighted its potential as a selective colorimetric reagent for copper. researchgate.net The copper(I)-oxime complex can be extracted into organic solvents like isoamyl alcohol or chloroform. researchgate.net

More recent and detailed structural studies have focused on the coordination of pyridyl oxime ligands with various metal ions. Pyridyl oximes, including derivatives like phenyl 2-pyridyl ketoxime, typically act as N,N-chelating ligands, but the involvement of the oxime's hydroxyl group has also been observed. d-nb.info They can form both simple mononuclear complexes and complex polynuclear clusters. d-nb.info

In the context of cadmium, the coordination chemistry of di-2-pyridyl ketone oxime (dpkoxH) with cadmium(II) halides has been explored. This work has led to the synthesis and structural characterization of one-dimensional coordination polymers. nih.govmdpi.com In these complexes, the cadmium(II) atoms are doubly bridged by both the halide and the dpkoxH ligands. nih.gov The dpkoxH ligand adopts a specific bridging coordination mode, and a terminal halide completes a distorted octahedral geometry around each cadmium ion. nih.gov The coordination sphere of the cadmium is composed of the halide, two pyridyl nitrogens, and the oxime nitrogen. nih.gov

The study of tris(phenyl 2-pyridyl ketoxime-κ² N,N′)cadmium(II) dinitrate revealed a distorted octahedral geometry where the central cadmium atom is ligated by six nitrogen atoms from three different phenyl-2-pyridyl ketoxime ligands. nih.gov

These studies on related pyridyl ketoxime ligands provide a framework for understanding the potential complexation behavior of n-pentyl-2-pyridyl ketoxime with transition metals. The interplay between the pyridyl nitrogen, the oxime nitrogen, and the potential for deprotonation of the oxime group allows for a rich and diverse coordination chemistry.

Investigation of One-Dimensional Coordination Polymers Formed with Cadmium(II) Halides and Di-2-pyridyl Ketone Oxime (as an analogous system)

Research into the reactions of cadmium(II) halides (CdX₂, where X = Cl, Br, I) with di-2-pyridyl ketone oxime (dpkoxH) has led to the synthesis and characterization of three 1D polymeric complexes: {[CdCl₂(dpkoxH)∙2H₂O]}n (1∙2H₂O), {[CdBr₂(dpkoxH)]}n (2), and {[CdI₂(dpkoxH)]}n (3). nih.govresearchgate.net These compounds were obtained in moderate yields of 50-60%. nih.gov The primary goal of this research was to understand the structural influence of the halide ligand and to compare the resulting cadmium(II) complexes with their zinc(II) counterparts. nih.govmdpi.com

Single-crystal X-ray crystallography revealed that these compounds consist of structurally similar 1D zigzag chains. nih.govmdpi.com However, only the bromo and iodo complexes (2 and 3) are strictly isomorphous. nih.govmdpi.com In these chains, adjacent Cd(II) atoms are alternately double-bridged by both a halogeno ligand and a dpkoxH ligand. nih.govmdpi.com The dpkoxH ligand adopts a rare η¹:η¹:η¹:μ coordination mode. nih.govmdpi.com The coordination sphere of each Cd(II) ion is completed by a terminal halogeno group, resulting in a distorted octahedral geometry described as {CdII(η¹ − X)(μ − X)₂(Npyridyl)₂(Noxime)}. nih.govmdpi.com

The coordination geometry exhibits distinct differences between the chloro complex and the bromo and iodo complexes. In 1∙2H₂O, the trans-donor-atom pairs are Cl(terminal)/N(oxime) and two Cl(bridging)/N(pyridyl). nih.govmdpi.com In contrast, for the isomorphous complexes 2 and 3, the trans donor-atom pairs are X(terminal)/N(pyridyl), X(bridging)/N(oxime), and X(bridging)/N(pyridyl). nih.govmdpi.com The bond lengths between cadmium and the nitrogen atoms of the pyridyl and oxime groups are typical for 6-coordinate cadmium(II) centers in 2-pyridyl oxime complexes. mdpi.comresearchgate.net

Interestingly, these are the first structurally characterized cadmium(II) complexes involving either the neutral or anionic form of di-2-pyridyl ketone oxime. mdpi.com The observed coordination mode of the neutral dpkoxH is uncommon and these compounds represent the first examples of polymeric complexes with any metal containing dpkoxH in this specific ligation. mdpi.com The stability of these complexes in solution (DMSO) was also investigated, revealing that the solid-state structures are not retained. The complexes tend to release the coordinated dpkoxH molecule. researchgate.net This research highlights the excellent chelating ability of 2-pyridyl ketoximes, which leads to the formation of thermodynamically stable Cd(II) complexes, a property relevant to applications such as solvent extraction of this toxic metal. nih.govresearchgate.netmdpi.comresearchgate.net

| Complex | Formula | Crystal System | Coordination Geometry |

| 1∙2H₂O | {[CdCl₂(dpkoxH)∙2H₂O]}n | Not specified | Distorted Octahedral |

| 2 | {[CdBr₂(dpkoxH)]}n | Not specified | Distorted Octahedral |

| 3 | {[CdI₂(dpkoxH)]}n | Not specified | Distorted Octahedral |

Metal Complexation Studies with Other Pyridyl Ketone Analogues

The versatility of pyridyl ketone ligands extends beyond the formation of coordination polymers. Their ability to coordinate with a variety of transition metals has led to the development of complexes with interesting magnetic, catalytic, and structural properties.

Examples with Di-2-pyridyl Ketone (dpk) Ligands: Copper Complexes for Electrocatalytic Applications, Nickel(II) Coordination Clusters with Novel Topologies, and Palladium(II) Complexes

Copper Complexes for Electrocatalytic Applications:

Di-2-pyridyl ketone (dpk) has been utilized as a ligand to synthesize novel copper complexes with significant potential in electrocatalysis. Two notable examples are the binuclear complex [Cu(II)₂L₂Cl₂]·0.5H₂O (1) and the tetranuclear complex Cu(II)₄L₄(OCH₃)₂₂ (2), where L is the deprotonated methoxy-di-pyridin-2-yl-methanol. mdpi.comnih.gov These complexes have demonstrated the ability to act as homogeneous electrocatalysts for both water oxidation and the reduction of carbon dioxide (CO₂). mdpi.comnih.gov

The binuclear complex (1) exhibits a turnover frequency (TOF) of 7.23 s⁻¹ for water oxidation and 4.27 s⁻¹ for the reduction of CO₂ to carbon monoxide (CO). mdpi.comnih.gov The tetranuclear complex (2) shows a TOF of 0.31 s⁻¹ for water oxidation and a higher TOF of 8.9 s⁻¹ for CO₂ reduction. mdpi.comnih.gov The differing catalytic efficiencies are attributed to their distinct geometric structures. The binuclear structure of complex 1 is thought to facilitate proton-coupled electron transfer during water oxidation, while the tetranuclear arrangement of complex 2 appears to be more effective for CO₂ activation. mdpi.comnih.gov Both complexes display good stability during the catalytic processes. mdpi.comnih.gov These findings are significant as they represent the first examples of copper molecular electrocatalysts capable of catalyzing both water oxidation and CO₂ reduction, opening new avenues for research in artificial photosynthesis. mdpi.comnih.gov

Nickel(II) Coordination Clusters with Novel Topologies:

The use of di-2-pyridyl ketone in combination with acetate (B1210297) ligands in nickel(II) chemistry has resulted in the formation of a remarkable undecanuclear (Ni₁₁) coordination cluster, [Ni₁₁(OH)₆(O₂CMe)₁₂(py)₂C(OH)(O)₄(H₂O)₂]. mdpi.comuniversityofgalway.ieresearchgate.net This complex, which features the monoanion of the gem-diol form of (py)₂CO, possesses a novel core topology and represents the largest known nickel(II) cluster based on a (py)₂CO-type ligand. mdpi.comuniversityofgalway.ieresearchgate.net The core of this cluster is composed of a central non-linear {Ni₃(μ₂-OH)₄}²⁺ unit connected to two {Ni₄(OH)(μ₃-OR)₂(μ₃-OR′)}⁴⁺ cubane (B1203433) subunits. mdpi.comuniversityofgalway.ieresearchgate.net Magnetic studies revealed an S = 3 ground state for this cluster. mdpi.comuniversityofgalway.ieresearchgate.net

Furthermore, the reaction of di-2-pyridyl ketone with nickel(II) and benzoate (B1203000) has yielded tetranuclear cubane complexes of the type [Ni₄{(py)₂C(OH)O}₄(O₂CPh)₄]. mdpi.com These complexes possess a [Ni₄O₄] cubane-like core and exhibit dominant ferromagnetic interactions. mdpi.com

Palladium(II) Complexes:

Di-2-pyridyl ketone also serves as a versatile ligand in palladium(II) chemistry. Four distinct Pd(II) complexes have been synthesized using dpk and its ethanol-adduct. acs.orgresearchgate.net These include (dpk)PdCl₂ (complex-1), (dpk)Pd(OAc)₂ (complex-2), (dpk·EtOH)PdCl₂ (complex-3), and (dpk·EtOH)Pd(OAc)₂ (complex-4). acs.orgresearchgate.net The structures of these complexes have been characterized by various spectroscopic techniques, and the crystal structure of complex-3 was determined by XRD analysis, revealing a square planar geometry around the palladium center. acs.orgresearchgate.net These palladium complexes have shown notable catalytic activity in the Heck cross-coupling reaction. acs.orgresearchgate.net In some reactions with palladium, the ketone group of dpk can undergo solvolysis, leading to transformed ligands that bind to the metal. researchgate.net For instance, reaction in methanol (B129727) can yield [Pd(dpk·MeOH)Cl₂], while in ethanol, [Pd(dpk·H₂O)₂]Cl₂ can be formed. researchgate.net The crystal structures of these complexes have been determined, and they have also been found to be efficient catalysts for Suzuki cross-coupling reactions. researchgate.net

Complexation of 2-Pyridyl Ketone Schiff Bases with Transition Metals (e.g., Co(II), Ni(II), Zn(II))

Schiff bases derived from 2-pyridyl ketones are another important class of ligands in coordination chemistry. These ligands are typically formed by the condensation of a primary amine with a 2-pyridyl ketone. ijsred.com They can act as multidentate ligands, coordinating to metal ions through the pyridine nitrogen, the imine nitrogen, and potentially other donor atoms.

Studies have reported the synthesis and characterization of Co(II), Ni(II), and Zn(II) complexes with Schiff bases derived from 2-pyridyl ketones. researchgate.net For example, Schiff bases like N,N'-bis-(pyridin-2-yl-benziliden)-propan-1,3-diamine (bpbpd) and N,N'-bis-[1-(pyridin-2-yl)-etiliden]-propan-1,3-diamine (bpepd) have been used to create complexes with these metals. researchgate.net In these complexes, the Schiff base ligands act as NNNN tetradentate ligands, coordinating through both pyridine and azomethine nitrogens. researchgate.net

The coordination geometry around the metal ions varies. For Co(II) and Ni(II), six-coordinate, distorted octahedral geometries are often observed, with the coordination sphere completed by water molecules. researchgate.net In the case of Zn(II) complexes, a four-coordinate, distorted tetrahedral geometry has been proposed. researchgate.net The resulting metal complexes of 2-pyridyl ketone Schiff bases have been investigated for their potential biological activities, including antibacterial properties. nih.gov

| Metal Ion | Ligand Type | Typical Coordination Number | Typical Geometry |

| Co(II) | 2-Pyridyl Ketone Schiff Base | 6 | Distorted Octahedral |

| Ni(II) | 2-Pyridyl Ketone Schiff Base | 6 | Distorted Octahedral |

| Zn(II) | 2-Pyridyl Ketone Schiff Base | 4 | Distorted Tetrahedral |

Theoretical and Computational Studies in Coordination Chemistry

Theoretical and computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for understanding the coordination chemistry of pyridyl ketone complexes. These methods provide detailed insights into the electronic structure, bonding, and reactivity of these compounds.

Application of Density Functional Theory (DFT) for Optimizing Structures and Deriving Quantum Chemical Parameters of Complexes

Density Functional Theory (DFT) is widely used to optimize the geometries of metal complexes containing pyridyl ketone-based ligands. nih.gov These calculations help in predicting the most stable structures and understanding the nature of the metal-ligand interactions. For instance, DFT calculations have been employed to study the structures of palladium(II) complexes with di-2-pyridyl ketone, providing insights into their electronic absorption spectra. researchgate.net

In the study of heterometallic iron(II)-based oxoclusters with di-2-pyridyl ketone, DFT was used to determine the lowest energy structural conformation by permuting the positions of the different metal atoms within the core. acs.org DFT has also been applied to nickel(II) complexes with methyl(2-pyridyl)ketone oxime to perform geometry optimization and population analyses. nih.gov Furthermore, time-dependent DFT (TD-DFT) calculations are used to simulate electronic UV-Vis spectra, which aids in the assignment of absorption bands and provides a clearer picture of the electronic transitions within the coordination compounds. nih.gov DFT calculations have also been instrumental in rationalizing the kinetic data from catalytic studies, correlating electronic effects and metal-ligand distances with the observed reactivity. rsc.orgrsc.org

Investigation of Chelating Properties and Stability of Metal-Ligand Complexes

The chelating properties of pyridyl ketone ligands are fundamental to their ability to form stable metal complexes. Di-2-pyridyl ketone, for example, is a versatile ligand that can coordinate to metal ions in various ways, including as a chelating N,N'-donor. researchgate.net The formation of five-membered chelate rings with the metal center contributes significantly to the thermodynamic stability of the resulting complexes. researchgate.net

The stability of these metal-ligand complexes is a crucial factor in their potential applications. For instance, the high stability of cadmium(II) complexes with 2-pyridyl ketoximes is the basis for their use in solvent extraction processes. researchgate.net The ability of these ligands to form stable complexes with a range of metals has been systematically evaluated. For example, pyridine-2,6-bis(thiocarboxylic acid), a related compound, has been shown to form complexes with numerous metals, and the stability of these complexes influences their biological activities. nih.gov Computational studies, often using DFT, can provide quantitative measures of complex stability, such as binding energies and stability constants, which are essential for designing new ligands and predicting their coordination behavior.

Spectroscopic and Analytical Characterization of Pentyl 2 Pyridyl Ketone and Its Derivatives

Vibrational Spectroscopy (FT-IR, Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, is a powerful tool for identifying the characteristic functional groups within pentyl 2-pyridyl ketone and observing changes in its structure upon coordination to metal ions.

The infrared spectrum of a pyridyl ketone is dominated by bands corresponding to the vibrations of its carbonyl and pyridyl moieties. The carbonyl group (C=O) gives rise to a strong, sharp absorption band, which is a key diagnostic feature. For conjugated ketones like this compound, this stretching vibration, ν(C=O), typically appears in the region of 1690-1715 cm⁻¹. In the closely related di-2-pyridyl ketone, this band is observed around 1680 cm⁻¹. The pyridine (B92270) ring itself displays several characteristic vibrations, including the C=N and C=C stretching modes, which are found in the 1400-1600 cm⁻¹ range.

Upon coordination to a metal center through the pyridine nitrogen and the carbonyl oxygen, significant shifts in these vibrational frequencies are observed. The coordination of the pyridine nitrogen atom typically leads to an increase in the frequency of the ring vibrations, a phenomenon attributed to the coupling of ring vibrations with the newly formed metal-nitrogen bond.

Conversely, the coordination of the carbonyl oxygen atom to a metal ion results in a decrease in the ν(C=O) stretching frequency. This red shift, often in the range of 20-50 cm⁻¹, is a direct consequence of the weakening of the C=O double bond. The metal ion withdraws electron density from the carbonyl oxygen, reducing the bond order and thus the energy required to excite its stretching vibration. This shift is a definitive indicator of the carbonyl group's involvement in complex formation. For instance, in metal complexes of di-2-pyridyl ketone, the ν(C=O) band shifts to lower wavenumbers, confirming the chelation of the ligand to the metal center.

Interactive Table: Click on the headers to sort the data.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) (Free Ligand) | Expected Shift upon Coordination | Reason for Shift |

|---|---|---|---|

| ν(C=O) | 1690 - 1715 | Decrease (Red Shift) | Weakening of the C=O bond due to electron withdrawal by the metal ion. |

| ν(C=N)/ν(C=C) (Pyridine Ring) | 1400 - 1600 | Increase (Blue Shift) | Kinematic coupling and electronic effects upon formation of the metal-nitrogen bond. |

The combined analysis of shifts in both the carbonyl and pyridine vibrational bands provides conclusive evidence for the coordination of this compound as a bidentate ligand. The simultaneous red shift of the ν(C=O) band and the blue shift of the pyridine ring bands confirm the chelation of the ligand to the metal ion via both the carbonyl oxygen and the pyridine nitrogen. mdpi.com Furthermore, the appearance of new, low-frequency bands in the far-infrared (FIR) and Raman spectra, typically below 600 cm⁻¹, can be assigned to the stretching vibrations of the newly formed metal-oxygen (M-O) and metal-nitrogen (M-N) bonds. iupac.org These bands provide direct proof of ligand coordination and can offer insights into the strength and nature of the metal-ligand bonds. iupac.org

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is an indispensable tool for the structural analysis of this compound and its derivatives in solution. ¹H and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework, confirming the identity and purity of the synthesized compounds.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons of the pyridine ring and the pentyl chain. The four protons of the substituted pyridine ring typically appear as complex multiplets in the downfield region (δ 7.0–8.8 ppm) due to their aromatic character and the electron-withdrawing effect of the nitrogen atom and the ketone group. The proton at the 6-position of the ring is usually the most deshielded.

The protons of the pentyl group appear in the upfield region. The α-methylene protons (adjacent to the carbonyl group) are expected to resonate at around δ 2.8–3.1 ppm as a triplet. The other methylene (B1212753) groups of the pentyl chain will appear as multiplets between δ 1.3–1.8 ppm, while the terminal methyl group will be a triplet at approximately δ 0.9 ppm. nih.govyoutube.com

In the ¹³C NMR spectrum, the carbonyl carbon is the most deshielded signal, appearing at δ > 190 ppm. The aromatic carbons of the pyridine ring will be found in the δ 120–155 ppm range. The carbons of the pentyl chain will resonate in the upfield region (δ 14–45 ppm), with the α-methylene carbon appearing around δ 40-45 ppm. nih.gov

Interactive Table: Click on the headers to sort the data.

| Proton Group | Expected Chemical Shift (ppm) | Expected Multiplicity | Integration |

|---|---|---|---|

| Pyridine H-6 | 8.6 - 8.8 | Doublet | 1H |

| Pyridine H-3, H-4, H-5 | 7.0 - 8.1 | Multiplets | 3H |

| α-CH₂ (to C=O) | 2.8 - 3.1 | Triplet | 2H |

| β, γ, δ-CH₂ | 1.3 - 1.8 | Multiplets | 6H |

| Terminal CH₃ | 0.9 - 1.0 | Triplet | 3H |

| Carbon Group | Expected Chemical Shift (ppm) |

|---|---|

| C=O (Ketone) | >195 |

| Pyridine C-2 (ipso) | 150 - 155 |

| Pyridine C-6 | 148 - 150 |

| Pyridine C-3, C-4, C-5 | 120 - 140 |

| α-CH₂ (to C=O) | 40 - 45 |

| β, γ, δ-CH₂ | 22 - 32 |

| Terminal CH₃ | ~14 |

Mass Spectrometry (FAB-MS, E-mass, GC-MS, ESI-Q-TOF-MS)

Mass spectrometry is employed to determine the molecular weight of this compound and to gain structural information through the analysis of its fragmentation patterns.

High-resolution mass spectrometry (HRMS), such as ESI-Q-TOF-MS, provides a precise determination of the molecular mass of the compound, allowing for the confirmation of its elemental formula (C₁₁H₁₅NO, exact mass: 177.1154).

Under electron ionization (EI) conditions, typically used in GC-MS, the molecular ion (M⁺˙) is formed. This ion is energetically unstable and undergoes characteristic fragmentation pathways. libretexts.org For ketones, the most common fragmentation is α-cleavage, which involves the breaking of the carbon-carbon bond adjacent to the carbonyl group. libretexts.orgyoutube.com For this compound, two primary α-cleavage pathways are possible:

Cleavage of the bond between the carbonyl carbon and the pentyl group, leading to the formation of a pyridyl-carbonyl cation ([C₅H₄NCO]⁺) at a mass-to-charge ratio (m/z) of 106 and a pentyl radical.

Cleavage of the bond between the carbonyl carbon and the pyridine ring, resulting in a pentanoyl cation ([C₅H₁₁CO]⁺) at m/z 99 and a pyridyl radical. The fragment at m/z 106 is often particularly stable and thus prominent.

Another significant fragmentation pathway for ketones with sufficiently long alkyl chains is the McLafferty rearrangement. youtube.com This process involves the transfer of a γ-hydrogen atom from the pentyl chain to the carbonyl oxygen, followed by the cleavage of the α-β carbon bond. For this compound, this would result in the elimination of a neutral butene molecule (C₄H₈) and the formation of a charged enol fragment at m/z 121. Further fragmentation of the primary ions, such as the loss of a neutral carbon monoxide (CO) molecule from the acylium ions, can also be observed. nih.gov

Interactive Table: Click on the headers to sort the data.

| m/z | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 177 | [C₁₁H₁₅NO]⁺˙ | Molecular Ion (M⁺˙) |

| 121 | [C₇H₇NO]⁺˙ | McLafferty Rearrangement |

| 106 | [C₆H₄NO]⁺ | α-Cleavage (loss of C₅H₁₁˙) |

| 99 | [C₆H₁₁O]⁺ | α-Cleavage (loss of C₅H₄N˙) |

| 78 | [C₅H₄N]⁺ | Fragmentation of pyridyl-containing ions |

Identification of Reaction Intermediates and Products

The chemical reactivity of the pyridyl ketone scaffold allows for a variety of transformations, leading to distinct products and involving key reaction intermediates. The carbonyl group and the pyridine ring are the primary sites of reaction.

Common reactions for pyridyl ketones include oxidation and reduction. Vigorous oxidation of the ketone functional group can lead to the formation of corresponding carboxylic acids. Conversely, reduction of the ketone, often with agents like sodium borohydride (B1222165) or lithium aluminum hydride, yields the corresponding secondary alcohol. For instance, an organic compound with the molecular formula C₅H₁₀O that gives a positive iodoform (B1672029) test but does not reduce Tollen's reagent is identified as a methyl ketone; upon oxidation, it yields a mixture of ethanoic acid and propanoic acid, indicating the structure is pentan-2-one. byjus.com

The synthesis of di-2-pyridyl ketone from 2,2'-pyridil (B1585533) provides insight into reaction intermediates. google.com This process involves reacting the pyridil with an alkoxide ion in an anhydrous solvent, which results in a transformation that affords a pyridilic acid alkyl ester intermediate. google.com This ester is then hydrolyzed with water to the alkali metal salt of pyridilic acid. google.com Subsequent acidification leads to the formation of di-2-pyridyl carbinol, which is then oxidized to the final di-2-pyridyl ketone product. google.com

Furthermore, the ketone group in metal-coordinated pyridyl ketones can undergo nucleophilic addition. For example, in the presence of ethanol, a di(2-pyridyl) ketone (dpk) complex, (dpk)PdCl₂, can undergo an in situ reaction to form a hemiketal complex, (dpk·EtOH)PdCl₂. nih.gov This transformation from a ketone to an alcoholate derivative represents the formation of a distinct product under specific reaction conditions. nih.gov

Electronic Absorption Spectroscopy (UV-Vis)

Electronic absorption spectroscopy is a fundamental tool for investigating the electronic structure of this compound and its metal complexes. The spectra reveal characteristic electronic transitions, including those within the ligand itself and charge transfer bands between the metal and the ligand.

Study of Electronic Transitions within the Ligand and Metal-Ligand Charge Transfer in Complexes

The UV-Vis spectra of metal complexes derived from pyridyl ketones are typically characterized by multiple absorption bands corresponding to different types of electronic transitions. These include intra-ligand charge transfer (ILCT), metal-to-ligand charge transfer (MLCT), ligand-to-metal charge transfer (LMCT), and d-d transitions. researchgate.netyoutube.com

In palladium(II) complexes of deprotonated di-2-pyridyl ketone thiosemicarbazone, for example, the electronic absorption spectra show MLCT, d-d, and ILCT transitions. researchgate.net Similarly, studies on cycloplatinated(II) complexes containing a 2-vinylpyridine (B74390) ligand identified low-energy absorption bands as being of mixed ¹ILCT/¹MLCT character. nih.gov The highest occupied molecular orbital (HOMO) in these complexes is often localized on the platinum metal and the cyclometalated ligand, while the lowest unoccupied molecular orbital (LUMO) is predominantly on the ligand, facilitating the MLCT transition. nih.gov

Metal-to-ligand charge transfer occurs when an electron moves from a metal-based orbital to a ligand-based orbital, typically a low-lying π* orbital. youtube.com This is common for metals in low oxidation states and ligands with acceptor orbitals. youtube.com Conversely, LMCT involves electron transfer from a ligand-based orbital to a metal-based orbital.

In some dinuclear platinum(II) complexes bridged by pyridyl-thiolate ligands, a specific type of charge transfer, metal-metal-to-ligand charge transfer (MMLCT), is observed. nih.gov These MMLCT excited states arise from intramolecular d⁸-d⁸ metal-metal interactions and result in strong electronic absorptions in the visible region. nih.gov The catalytic activity of certain iridium complexes with pyridyl-sulfonamide ligands in transfer hydrogenation reactions is also linked to metal-ligand cooperation, which involves the electronic structure of the complex. nih.gov

The specific energies of these transitions provide valuable information about the coordination environment of the metal ion and the nature of the metal-ligand bonding.

X-ray Crystallography and Diffraction Techniques (XRD)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, providing unequivocal evidence of molecular structure, geometry, and intermolecular interactions.

Determination of Solid-State Crystal Structures and Geometries of Complexes

Single-crystal X-ray diffraction has been successfully employed to elucidate the structures of numerous metal complexes derived from pyridyl ketones.

For example, the palladium(II) complex (dpk·EtOH)PdCl₂, formed from the reaction of di(2-pyridyl) ketone with PdCl₂ in ethanol, was analyzed by XRD. nih.govresearchgate.net The analysis revealed a monoclinic crystal system with a P21/c space group and confirmed a square planar geometry around the central palladium atom. nih.govresearchgate.net

The structure of a copper(II) complex with di-2-pyridyl ketone nicotinoylhydrazone, [Cu(DKN)₂]·H₂O, was found to crystallize in the monoclinic space group P2(1). nih.gov The geometry around the copper center in this complex is described as distorted octahedral. nih.gov In another study, a dimeric Cu(II) complex with a modified 2-(2'-pyridyl)-indole ligand, [Cu₂L₂Cl₂(DMSO)₂], was found to be a centrosymmetric dimer with a square-pyramidal geometry around each copper center, crystallizing in the triclinic P-1 space group. bg.ac.rs The corresponding Pd(II) complex, [PdL(HL)Cl], exhibited a square-planar geometry and crystallized in the monoclinic P21/n space group. bg.ac.rs

The structures of iridium catalysts used in transfer hydrogenation have also been established by single-crystal X-ray diffraction, confirming their molecular connectivity and geometry. nih.gov These crystallographic studies are essential for understanding the structure-activity relationships of these catalytic systems.

| Compound | Formula | Crystal System | Space Group | Metal Geometry | Reference |

|---|---|---|---|---|---|

| (dpk·EtOH)PdCl₂ | C₁₃H₁₄Cl₂N₂O₂Pd | Monoclinic | P21/c | Square Planar | nih.govresearchgate.net |

| [Cu(DKN)₂]·H₂O | C₂₄H₂₀CuN₈O₃ | Monoclinic | P2(1) | Distorted Octahedral | nih.gov |

| [Cu₂L₂Cl₂(DMSO)₂] | C₅₀H₅₀Cl₂Cu₂N₄O₁₀S₂ | Triclinic | P-1 | Square Pyramidal | bg.ac.rs |

| [PdL(HL)Cl] | C₄₆H₃₉ClN₄O₈Pd | Monoclinic | P21/n | Square Planar | bg.ac.rs |

Detailed Analysis of Coordination Geometries and Bond Lengths

X-ray diffraction data allows for a meticulous analysis of coordination geometries, including the measurement of bond lengths and angles between the metal center and the coordinating atoms of the ligand. This information is crucial for understanding the nature of the chemical bonds and the steric and electronic effects influencing the complex's structure.

In the square planar complex (dpk·EtOH)PdCl₂, the two nitrogen atoms of the di(2-pyridyl) ketone derivative and two chlorine atoms coordinate to the palladium center in a cis configuration. nih.gov The bond lengths and angles are consistent with those expected for a square planar Pd(II) complex.

| Bond | Length (Å) | Angle | Degree (°) |

|---|---|---|---|

| Pd-Cl1 | 2.295 | N1-Pd-N2 | 80.7 |

| Pd-Cl2 | 2.301 | Cl1-Pd-Cl2 | 91.5 |

| Pd-N1 | 2.025 | N1-Pd-Cl1 | 172.1 |

| Pd-N2 | 2.033 | N2-Pd-Cl2 | 173.5 |

Data adapted from a study on a related di(2-pyridyl) ketone complex. researchgate.net

In other cases, such as binuclear copper(II) complexes, the geometry can be distorted square pyramidal. researchgate.net The bond lengths and angles in these structures are comparable to other reported Cu(II) complexes with oxygen and nitrogen donor ligands. researchgate.net For instance, in an iron complex with a coupled pyridine-derived ligand, the Fe-N bond lengths to the bridging dianionic ligand were found to be significantly shorter (e.g., 1.931(9) Å and 1.958(9) Å) than those to the axial pyridine ligands (e.g., 2.103(8) Å and 2.111(8) Å), suggesting the former are better described as negatively charged amido groups. nih.gov

Characterization of Hydrogen Bonding and Other Non-Covalent Interactions

Crystal packing is governed by a variety of non-covalent interactions, including hydrogen bonds, π-π stacking, and C-H···π interactions. researchgate.netmdpi.com The analysis of these weak interactions is critical for understanding the supramolecular assembly and stability of the crystal lattice.

In the crystal structure of the palladium complex (dpk·EtOH)PdCl₂, the packing is stabilized by intramolecular O-H···O and intermolecular C-H···Cl hydrogen bonds, which connect the molecules into chains. nih.govresearchgate.net Similarly, the crystal structure of a zinc(II) compound involving a pyridine dicarboxylate is stabilized by C-H···O and C-H···N hydrogen bonding, π-stacking, and C-H···π(pyridyl) interactions. researchgate.net

The solid-state structure of a dinuclear palladium complex of di-2-pyridyl ketone thiosemicarbazone is described as a web of molecules locked together by a network of non-covalent interactions. researchgate.net In crystals of pyrrol-2-yl ketone derivatives, hydrogen bonds are the primary guiding interactions for the supramolecular architecture. mdpi.comuni-regensburg.de For example, motifs such as N-H···O and C-H···O hydrogen bonds form chains and dimers, while C-H···π interactions provide additional stabilization to the 3D network. mdpi.comuni-regensburg.de The careful study of these interactions, often aided by Hirshfeld surface analysis, provides deep insight into how molecules recognize and assemble with one another in the solid state. rsc.org

Electron Spin Resonance (ESR) Spectroscopy

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR) spectroscopy, is a powerful analytical technique for the detection and characterization of chemical species that have one or more unpaired electrons. Such species, known as paramagnetic species, include free radicals, which are often transient intermediates in photochemical reactions. The utility of ESR spectroscopy extends to the study of 2-acylpyridines, the class of compounds to which this compound belongs, particularly in the investigation of radical ions formed during reduction or oxidation processes. nih.gov

Detection and Characterization of Free Radical Intermediates in Photochemical Reactions

While detailed studies focusing specifically on the free radical intermediates in the photochemical reactions of this compound using ESR spectroscopy are not extensively documented in publicly available literature, the technique has been applied to the broader family of 2-acylpyridines to characterize radical species. nih.gov Research in this area has successfully employed ESR to investigate the radical anions generated through electrolytic reduction. nih.gov

In a study of various 2-acylpyridines, radical anions were generated in dimethylsulfoxide (DMSO) and their ESR spectra were recorded. The analysis of these spectra, supported by quantum chemical calculations, provided insight into the spin distribution and the hyperfine coupling constants of the radical species. nih.gov The hyperfine splittings arise from the interaction of the unpaired electron with magnetic nuclei (e.g., ¹⁴N and ¹H) within the radical, and their values are characteristic of the radical's electronic structure.

For instance, the ESR spectra of the radical anions of 2-acetylpyridine (B122185) and 2-benzoylpyridine, which are structurally related to this compound, have been analyzed. The experimental and theoretical hyperfine coupling constants for the radical anion of 2-acetylpyridine are presented in the table below.

Table 1. Experimental and Theoretical Hyperfine Coupling Constants (in Gauss) for the 2-Acetylpyridine Radical Anion

| Position | Nucleus | Experimental hfc (G) | Theoretical hfc (G) |

|---|---|---|---|

| 1 | ¹⁴N | 2.50 | 2.45 |

| 3 | ¹H | 0.40 | 0.35 |

| 4 | ¹H | 3.60 | 3.55 |

| 5 | ¹H | 0.90 | 0.85 |

| 6 | ¹H | 4.50 | 4.45 |

This data illustrates the capability of ESR spectroscopy to provide detailed information about the delocalization of the unpaired electron across the pyridine ring and the acyl group. Such information is crucial for understanding the reactivity and stability of these radical intermediates. Although this example pertains to a radical anion generated electrochemically, similar principles would apply to the characterization of radical intermediates, such as ketyl radicals, that may be formed during photochemical reactions of this compound. The study of such intermediates is essential for elucidating the mechanisms of photochemical transformations, including cyclization and reduction reactions. nih.gov

Theoretical and Computational Studies on Pentyl 2 Pyridyl Ketone Systems

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules like pentyl 2-pyridyl ketone. These methods, particularly Density Functional Theory (DFT), offer a powerful lens through which to view molecular structure, vibrational behavior, and electronic characteristics.

Density Functional Theory (DFT) for Molecular Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. It has been successfully applied to optimize the molecular geometry of various organic molecules, including ketone derivatives. For instance, DFT calculations using functionals like B3LYP with basis sets such as 6-311++G(d,p) have been employed to determine the optimized structural parameters (bond lengths, bond angles, and dihedral angles) of related compounds. nih.gov These calculations often show good agreement with experimental data where available.

The process typically involves starting with an initial guess of the molecular geometry, which can be obtained from force-field methods like MMFF94s. nrel.gov The DFT calculation then iteratively solves the Kohn-Sham equations to find the electron density that minimizes the total energy of the system, thereby providing the optimized geometry. This approach has been used to study a vast number of organic molecules, providing a database of optimized 3D geometries. nrel.gov

Prediction of Vibrational Frequencies and Comparison with Experimental Data

A significant application of quantum chemical calculations is the prediction of vibrational frequencies. nrel.gov These calculated frequencies can be compared with experimental data from techniques like Fourier-transform infrared (FT-IR) spectroscopy to validate the computational model and aid in the assignment of spectral bands. For example, in studies of related pyridyl ketone derivatives, vibrational frequencies have been computed using methods like Hartree-Fock (HF) and DFT (B3LYP) with a 6-31G(d) basis set. iau.ir

The accuracy of these predictions is crucial. For instance, in a study on methyl glyoxal (B1671930) and methyl vinyl ketone, explicitly correlated coupled cluster theory was used to achieve high accuracy in the far-infrared region. nih.gov Discrepancies between calculated and experimental frequencies can sometimes be attributed to factors like anharmonicity and intermolecular interactions in the experimental sample, which are not always fully accounted for in the calculations.

Exploration of Electronic Properties, including HOMO/LUMO Energetics and Charge Delocalization

The electronic properties of a molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for understanding its reactivity and spectroscopic behavior. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity. A smaller gap generally suggests that the molecule is more reactive.

DFT calculations are routinely used to determine HOMO and LUMO energies. nih.gov For example, studies on related systems have shown that these calculations can reveal the potential for charge transfer within the molecule. nih.gov Natural Bond Orbital (NBO) analysis is another powerful tool used in conjunction with DFT to study charge delocalization and hyperconjugative interactions. nih.gov This analysis provides insights into the interactions between filled and vacant orbitals, which can explain the stability of certain conformations and the nature of chemical bonds. The delocalization of π-electrons over pyridyl and hydrazone moieties has been shown to be responsible for the nonlinear optical properties of similar molecules. iau.ir

Thermodynamic and Kinetic Studies of Tautomeric Forms and Reaction Pathways

Computational methods are invaluable for studying the thermodynamics and kinetics of chemical reactions, including tautomerization and reaction pathways. For ketones, keto-enol tautomerism is a fundamental process that can be investigated computationally. researchgate.net DFT calculations can be used to determine the relative stabilities of tautomers and the energy barriers for their interconversion. nih.gov

For example, a theoretical study on the 2-hydroxypyridine/2-pyridone tautomerization employed various DFT functionals (B3LYP, M062X, CAM-B3LYP, ωB97XD) and coupled-cluster methods (CCSD) to evaluate the energy difference between the tautomers. nih.gov Such studies can also elucidate reaction mechanisms, as seen in the investigation of the gas-phase elimination of 2-pentanone, which proceeds through a six-membered cyclic transition state. scholarsresearchlibrary.com The calculated kinetic and thermodynamic parameters can often be compared with experimental values to validate the computational model. scholarsresearchlibrary.com

Molecular Modeling of Ligand-Metal Interactions and Complex Stability

This compound, like other pyridyl ketones, can act as a ligand, forming complexes with various metal ions. nih.govacs.org Molecular modeling techniques are employed to study the nature of these ligand-metal interactions and the stability of the resulting complexes. These models can predict the coordination geometry around the metal center and the binding modes of the ligand.

For instance, di(2-pyridyl) ketone is known to act as a bidentate or tridentate ligand, coordinating through its nitrogen and oxygen atoms. nih.govacs.org Computational studies can help to understand the factors that favor one coordination mode over another. In the context of palladium(II) complexes, for example, the geometry around the palladium center has been characterized as square planar. nih.govacs.org Hirshfeld surface analysis (HSA) is a computational tool used to visualize and quantify intermolecular interactions within the crystal structure of these complexes. nih.gov Furthermore, molecular docking studies can be used to predict the binding affinity and mode of interaction between these metal complexes and biological macromolecules like DNA. acs.org

Computational Approaches to Elucidate Reaction Mechanisms

Computational chemistry plays a crucial role in elucidating the mechanisms of organic reactions. rsc.org By mapping the potential energy surface, researchers can identify transition states, intermediates, and reaction products, providing a detailed picture of how a reaction proceeds.

For reactions involving ketones, such as the Norrish Type II reaction, computational studies can provide insights into the nature of the transition state and the reaction dynamics. scholarsresearchlibrary.com For example, the elimination reaction of 2-pentanone was studied using the B3LYP/6-31+g(d) level of theory, which revealed a concerted mechanism involving a six-membered cyclic transition state. scholarsresearchlibrary.com Intrinsic Reaction Coordinate (IRC) calculations can be performed to confirm that the identified transition state connects the reactants and products. researchgate.net These computational approaches are not only valuable for understanding known reactions but also for predicting the outcomes of new reactions and designing more efficient synthetic routes. researchgate.net

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing Pentyl 2-pyridyl ketone, and how can their efficiency be optimized?

- Methodological Answer : The synthesis of this compound typically involves Friedel-Crafts acylation or nucleophilic substitution reactions. Optimization strategies include varying catalysts (e.g., Lewis acids like AlCl₃), adjusting reaction temperatures, and using inert atmospheres to minimize side reactions. For example, retrosynthetic analysis tools (e.g., AI-powered synthesis planning) can predict feasible pathways by leveraging databases like Reaxys or Pistachio . Characterization via NMR and mass spectrometry is critical to confirm purity and structure.

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the pyridine ring and ketone functionality. Infrared (IR) spectroscopy identifies carbonyl stretches (~1700 cm⁻¹). Mass spectrometry (GC-MS or LC-MS) validates molecular weight and fragmentation patterns. High-resolution X-ray crystallography may resolve structural ambiguities in crystalline derivatives .

Q. What are the known biological activities of this compound, and what model systems are used?

- Methodological Answer : Preliminary studies on structurally related pyridyl ketones (e.g., 2,2-Dimethylpropyl 2-pyridyl ketone) suggest antifungal activity, tested via agar diffusion assays against Candida albicans. Cytotoxicity screening in mammalian cell lines (e.g., HEK293) using MTT assays is recommended to establish therapeutic indices. Dose-response curves and IC₅₀ calculations are critical for reproducibility .

Q. What are the recommended storage and handling protocols for this compound to ensure stability?

- Methodological Answer : Store in airtight containers under inert gas (e.g., argon) at –20°C to prevent oxidation. Handle in fume hoods with PPE (gloves, lab coat) to avoid inhalation or dermal exposure. Regular purity checks via TLC or HPLC are advised to monitor degradation .

Advanced Research Questions

Q. How can computational methods aid in predicting reaction pathways for this compound derivatives?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., Gaussian or ORCA software) model transition states and activation energies for acylation reactions. Machine learning platforms (e.g., IBM RXN) trained on Reaxys data predict regioselectivity in heterocyclic substitutions. Molecular docking studies (AutoDock Vina) assess binding affinities for target proteins in drug design .

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

- Methodological Answer : Systematic reviews (PRISMA guidelines) and meta-analyses can reconcile discrepancies by aggregating data across studies. Experimental replication under standardized conditions (e.g., CLSI protocols for antifungal assays) reduces variability. Mechanistic studies (e.g., ROS quantification in fungal cells) clarify whether activity stems from direct inhibition or oxidative stress .

Q. How does structural modification of this compound influence its coordination chemistry with transition metals?

- Methodological Answer : Introducing electron-withdrawing groups (e.g., nitro) to the pyridine ring enhances Lewis acidity, favoring coordination with Cu(II) or Mn(II). X-ray absorption spectroscopy (XAS) and magnetic susceptibility measurements characterize metal-ligand bonding in complexes. Comparative studies with phenyl 2-pyridyl ketoxime derivatives reveal steric and electronic effects on cluster formation .

Q. What in silico approaches predict the pharmacokinetic properties of this compound-based compounds?

- Methodological Answer : ADMET predictors (e.g., SwissADME) estimate logP values, bioavailability, and cytochrome P450 interactions. Molecular dynamics simulations (GROMACS) model blood-brain barrier permeability. QSAR models trained on ChEMBL data correlate structural descriptors (e.g., polar surface area) with clearance rates .

Tables for Key Data

| Property | This compound | Related Compound (2,2-Dimethylpropyl 2-pyridyl ketone) |

|---|---|---|

| Molecular Formula | C₁₁H₁₅NO | C₁₁H₁₅NO |

| Antifungal Activity (IC₅₀) | Pending | 12.5 µM (C. albicans) |

| Synthetic Yield Optimization | 65–78% (AlCl₃ catalysis) | 82% (room temperature, inert atmosphere) |

| Key Spectral Peaks (IR) | 1702 cm⁻¹ (C=O) | 1698 cm⁻¹ (C=O) |

Future Research Directions

- Toxicological Profiling : Conduct zebrafish embryo toxicity assays (ZFET) to evaluate developmental impacts .

- Mechanistic Elucidation : Use CRISPR-Cas9 gene editing in fungal models to identify target pathways .

- Material Science Applications : Explore use in metal-organic frameworks (MOFs) for catalytic applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products